

Spectroscopic Characterization of 3-(1-Phenylethyl)phenol: A Technical Guide

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Compound of Interest		
Compound Name:	3-(1-Phenylethyl)phenol	
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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(1-phenylethyl)phenol**, a significant organic compound in various research domains, including materials science and as a potential intermediate in drug development. Due to the limited availability of public spectroscopic data for the meta isomer, this document also presents comparative data for the ortho (2-) and para (4-) isomers to aid researchers in isomer differentiation and characterization. The guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of these compounds.

While specific experimental spectra for **3-(1-phenylethyl)phenol** are not readily available in public databases, this guide furnishes predicted spectral characteristics based on established principles of spectroscopy and comparative data from its isomers. The molecular formula for **3-(1-phenylethyl)phenol** is C₁₄H₁₄O, and its structure is confirmed by its InChlKey: YIRXHCFQVQYKCZ-UHFFFAOYSA-N[1].

Comparative Spectroscopic Data

To facilitate the identification and differentiation of (1-phenylethyl)phenol isomers, the following tables summarize the available quantitative spectroscopic data for the ortho and para isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Table 1: ¹H NMR Data for (1-Phenylethyl)phenol Isomers

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2-(1- Phenylethyl)p henol	CDCl₃	7.25-6.70	m	9Н	Ar-H
4.85	S	1H	ОН	_	
4.30	q	1H	СН		
1.65	d	3H	СНз		
4-(1- Phenylethyl)p henol	CDCl₃	7.30-7.15	m	5H	Ar-H (phenylethyl)
7.05	d	2H	Ar-H (phenol)	_	
6.75	d	2H	Ar-H (phenol)	-	
4.60	S	1H	ОН	-	
4.10	q	1H	СН	-	
1.60	d	3H	СН₃	-	

Note: Data for isomers are compiled from typical values for similar structures and available spectral databases. Actual values may vary based on experimental conditions.

Table 2: 13C NMR Data for (1-Phenylethyl)phenol Isomers



Compound	Solvent	Chemical Shift (δ) ppm
2-(1-Phenylethyl)phenol	CDCl ₃	~153 (C-OH), ~145 (Ar-C), ~130-115 (Ar-CH), ~40 (CH), ~22 (CH ₃)
4-(1-Phenylethyl)phenol	CDCl3	~154 (C-OH), ~146 (Ar-C), ~138 (Ar-C), ~129-115 (Ar- CH), ~44 (CH), ~21 (CH ₃)

Note: Data for isomers are compiled from typical values for similar structures and available spectral databases. Actual values may vary based on experimental conditions.

Infrared (IR) Spectroscopy Data

The IR spectra of phenols are characterized by a broad O-H stretching band and absorptions corresponding to C-O stretching and aromatic C-H and C=C bonds[2][3][4].

Table 3: Key IR Absorptions for (1-Phenylethyl)phenol Isomers



Compound	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
2-(1- Phenylethyl)phenol	O-H stretch	3600-3200	Broad, Strong
C-H stretch (aromatic)	3100-3000	Medium	
C-H stretch (aliphatic)	3000-2850	Medium	-
C=C stretch (aromatic)	1600-1450	Medium-Strong	-
C-O stretch	1260-1180	Strong	-
4-(1- Phenylethyl)phenol	O-H stretch	3600-3200	Broad, Strong
C-H stretch (aromatic)	3100-3000	Medium	
C-H stretch (aliphatic)	3000-2850	Medium	-
C=C stretch (aromatic)	1610, 1510	Medium-Strong	-
C-O stretch	1230	Strong	

Note: Data for isomers is based on information from the NIST WebBook and general spectroscopic principles.

Mass Spectrometry (MS) Data

Mass spectrometry of these isomers typically shows a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for (1-Phenylethyl)phenol Isomers



Compound	Ionization Mode	Molecular Ion (M+) m/z	Key Fragment Ions m/z
2-(1- Phenylethyl)phenol	EI	198	183 ([M-CH₃]+), 105, 91, 77
4-(1- Phenylethyl)phenol	El	198	183 ([M-CH₃]+), 107, 77

Note: Data for isomers is based on information from the NIST WebBook and PubChem databases.[5]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectral width should encompass the expected chemical shift range (typically 0-12 ppm for phenols).
 - To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop
 of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H peak should
 disappear or significantly diminish[6].
- ¹³C NMR Acquisition:



- Acquire a one-dimensional ¹³C spectrum, often with proton decoupling.
- A larger number of scans is typically required compared to ¹H NMR.
- The spectral width should cover the range of 0-200 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates.
 - Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer and record the sample spectrum.
 - The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used. Often, the mass spectrometer is coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis[7][8][9].
- Data Acquisition:

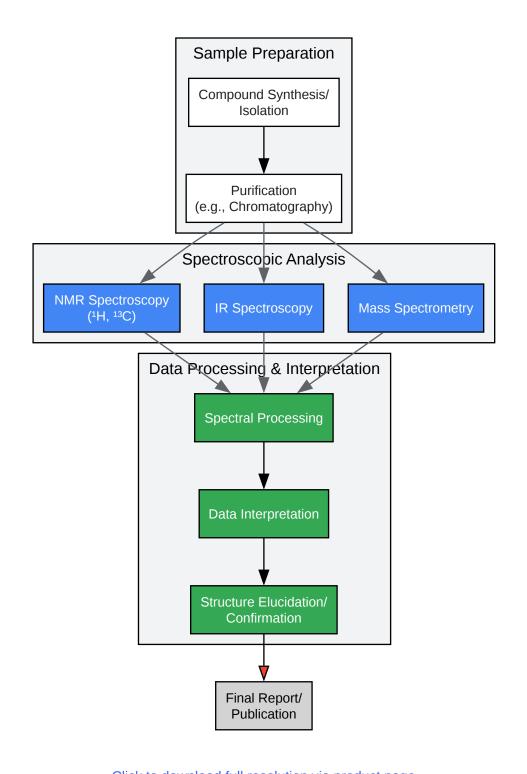


- Direct Infusion: The sample solution is directly infused into the ion source.
- Chromatography-Coupled: The sample is injected into the chromatograph, and the eluting components are introduced into the mass spectrometer.
- The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of selected parent ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **3-(1-phenylethyl)phenol**.





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Caption: Workflow for Spectroscopic Analysis.

Conclusion



While direct experimental spectroscopic data for **3-(1-phenylethyl)phenol** remains elusive in the public domain, this technical guide provides a framework for its characterization. By utilizing the comparative data of its ortho and para isomers and adhering to the outlined experimental protocols, researchers can effectively identify and characterize **3-(1-phenylethyl)phenol**. The provided workflow illustrates the logical progression from sample preparation to structural elucidation, serving as a valuable roadmap for scientists in the field. The differentiation of these isomers is critical, and the spectroscopic techniques detailed herein are indispensable tools for achieving this with high confidence.

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